REACTION_CXSMILES
|
[N+:1]([C:4]1[S:8][C:7]([C:9]2[NH:13][C:12]3[CH:14]=[CH:15][CH:16]=[C:17](C(O)=O)[C:11]=3[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].S(Cl)(Cl)=[O:22].[NH2:25][CH:26]([CH3:36])[CH:27]([C:29]1[CH:34]=[CH:33][C:32](Cl)=[CH:31][CH:30]=1)[OH:28]>O1CCCC1>[N+:1]([C:4]1[S:8][C:7]([C:9]2[NH:13][C:12]3[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=3[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH:22][CH2:36][CH:26]([NH-:25])[CH:27]([OH:28])[C:29]1[CH:34]=[CH:33][C:32]([N+:1]([O-:3])=[O:2])=[CH:31][CH:30]=1
|
Name
|
2-(5-nitro-2-thienyl)-1H-benzimidazole-4-carboxylic acid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(S1)C1=NC2=C(N1)C=CC=C2C(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(O)C1=CC=C(C=C1)Cl)C
|
Name
|
acyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at the room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
and to heat
|
Type
|
TEMPERATURE
|
Details
|
reflux it for 60 minutes
|
Duration
|
60 min
|
Type
|
FILTRATION
|
Details
|
filter inorganic salt
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent
|
Type
|
CUSTOM
|
Details
|
to dry
|
Type
|
CUSTOM
|
Details
|
isolate the mixture through column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(S1)C1=NC2=C(N1)C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)[NH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |